Home > Products > Screening Compounds P95746 > N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide
N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide -

N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide

Catalog Number: EVT-3868620
CAS Number:
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide (3) can be synthesized through an acid-catalyzed reaction between 5-methyl-3-isoxazolecarbohydrazide and 4-hydroxy-3-methoxybenzaldehyde in ethanol under reflux for 2.5 hours. This reaction results in an 88% yield of the desired product .

Molecular Structure Analysis

The molecular structure of N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide has been elucidated using various spectroscopic techniques including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . Further confirmation of its structure was achieved through single-crystal X-ray diffraction, providing detailed information about its three-dimensional conformation and arrangement of atoms .

4-Hydroxy-3-nitroquinolin-2(1H)-ones (HNQs)

  • Compound Description: This class of compounds acts as antagonists at the glycine site of NMDA receptors. They have shown anticonvulsant activity and are being investigated as potential therapeutics for neurological disorders. []
  • Relevance: While HNQs are not directly structurally similar to N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide, they are included here due to their shared biological target, the glycine site of NMDA receptors. Understanding the structure-activity relationships of HNQs could provide insights into designing novel NMDA receptor antagonists, potentially including analogs of N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide. []

1,4-dihydroquinoxaline-2,3-diones (QXs)

  • Compound Description: These compounds, like HNQs, also act as antagonists at the glycine site of NMDA receptors and exhibit anticonvulsant properties. []
  • Relevance: Similar to HNQs, QXs are included due to their shared biological target with potential implications for developing novel NMDA receptor antagonists, including those that might be structurally related to N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide. []

1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs)

  • Compound Description: QTOs represent another class of antagonists targeting the glycine site of NMDA receptors with anticonvulsant effects. []
  • Relevance: The structural similarity between HNQs, QXs, and QTOs suggests a common binding mode to the glycine site. This shared target and similar structure-activity relationships make them relevant for understanding potential interactions of N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide with the glycine site of NMDA receptors and for designing novel antagonists. []

N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound was synthesized and structurally characterized using spectroscopic techniques and X-ray diffraction. []

2-(E)-(4-hydroxy-3-methoxybenzylidene)-5-(N-substituted aminomethyl) cyclopentanones

  • Compound Description: A series of these cyclopentanone derivatives were synthesized and tested for their anti-inflammatory activity. []

Methyl 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound features a pyrimidine ring fused with a thiazole ring, with the 4-hydroxy-3-methoxyphenyl group attached to the pyrimidine ring. []

3,5-bis-(4-hydroxy-3-methoxybenzylidene)-N-phenylpiperidine-2,6-diones

  • Compound Description: These compounds were synthesized using microwave-assisted solvent-free conditions and evaluated for their antifungal activity. []

4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate

  • Compound Description: This hydrazone compound was synthesized and structurally characterized by X-ray diffraction, exhibiting intermolecular hydrogen bonding in its crystal structure. []

N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide

  • Compound Description: This compound was structurally characterized by X-ray diffraction and showed intermolecular hydrogen bonding in its crystal structure. []

N′-[(E)-4-Hydroxy-3-methoxybenzylidene]benzohydrazide

  • Compound Description: This benzohydrazide derivative was structurally characterized by X-ray diffraction, revealing disorder in the phenyl ring and a network of intermolecular hydrogen bonds. []

(E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide

  • Compound Description: This compound is a benzohydrazide derivative with a trans configuration about the C=N bond and exhibits intermolecular hydrogen bonding in its crystal structure. []

N′-[(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide monohydrate

  • Compound Description: This compound, a benzohydrazide derivative, is nearly planar and forms layers in its crystal structure through hydrogen bonds. []

Properties

Product Name

N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C13H13N3O4/c1-8-5-10(16-20-8)13(18)15-14-7-9-3-4-11(17)12(6-9)19-2/h3-7,17H,1-2H3,(H,15,18)/b14-7+

InChI Key

UBTPYEKPVBQZFM-VGOFMYFVSA-N

SMILES

CC1=CC(=NO1)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Canonical SMILES

CC1=CC(=NO1)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Isomeric SMILES

CC1=CC(=NO1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.